molecular formula C7H8ClN3OS B1524799 1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride CAS No. 1609407-78-4

1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride

Cat. No. B1524799
M. Wt: 217.68 g/mol
InChI Key: HKPQRWYPKHSLGK-UHFFFAOYSA-N
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Description

“1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride” is a chemical compound with the empirical formula C7H7N3OS . It is a solid substance .


Molecular Structure Analysis

The molecular weight of this compound is 181.21 . The SMILES string representation of the molecule is NCC1=NOC(C2=CC=CS2)=N1 . This provides a way to visualize the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Several studies have focused on the synthesis and characterization of 1,3,4-oxadiazole derivatives, emphasizing their chemical properties and synthetic methodologies. For example, compounds with the 1,3,4-oxadiazole moiety have been synthesized using efficient routes such as the polyphosphoric acid condensation route, highlighting high yields and the characterization through spectroscopic methods including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry techniques (Shimoga et al., 2018). Such methodologies provide a foundation for synthesizing complex molecules, including potential derivatives of 1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride.

Biological and Pharmacological Activities

1,3,4-Oxadiazole derivatives exhibit a wide range of biological and pharmacological activities. For instance, certain oxadiazole derivatives have shown promising anti-cancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Ramazani et al., 2014). Moreover, other studies have identified these compounds' antimicrobial and antibacterial properties, underscoring their utility in developing new antimicrobial agents (Kapadiya et al., 2020).

Corrosion Inhibition

Research has also explored the corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives, demonstrating their effectiveness in protecting metals against corrosion in acidic environments. This property is particularly relevant for industrial applications, where material longevity and durability are paramount (Ammal et al., 2018).

Materials Science and Chemistry

In materials science, 1,3,4-oxadiazole derivatives have been utilized in the development of new materials with unique properties, such as light-emitting polyamides and poly(amide-imide)s containing the 1,3,4-oxadiazole ring, which exhibit fluorescence in the blue region. These materials have potential applications in electronics and photonics (Hamciuc et al., 2015).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed: rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

properties

IUPAC Name

(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-12-5;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPQRWYPKHSLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride

CAS RN

1609407-78-4
Record name [5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride
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1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride
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1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride
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1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride
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1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride
Reactant of Route 6
1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride

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